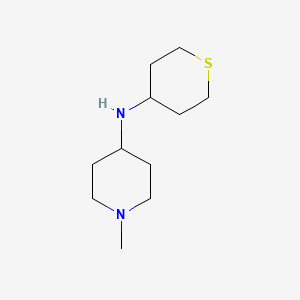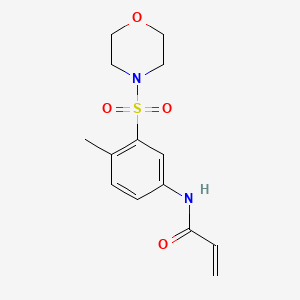
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC 652287, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of sulfonylphenylpropenamides, which are known for their ability to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is not fully understood. However, it is believed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, this compound 652287 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound 652287 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HSP90, this compound has been shown to inhibit the activity of a number of other proteins involved in cancer cell growth and survival, including AKT and JAK2. In addition, this compound 652287 has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is that it has been extensively studied in vitro, and its mechanism of action is relatively well understood. In addition, this compound has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad therapeutic potential. However, one limitation of this compound 652287 is that it has not yet been tested in vivo, and its efficacy and safety in animal models and humans is not yet known.
Orientations Futures
There are a number of future directions for research on N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287. One area of interest is the development of more potent and selective inhibitors of HSP90, which may have improved efficacy and reduced toxicity compared to this compound 652287. In addition, future studies could explore the use of this compound 652287 in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes. Finally, future studies could focus on the development of biomarkers to predict which patients are most likely to respond to this compound 652287, allowing for more personalized cancer treatment.
Méthodes De Synthèse
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 can be synthesized using a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with prop-2-enoyl chloride to form this compound 652287.
Applications De Recherche Scientifique
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound is able to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound 652287 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(17)15-12-5-4-11(2)13(10-12)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGGWVQMWYXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

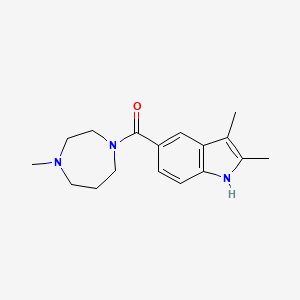
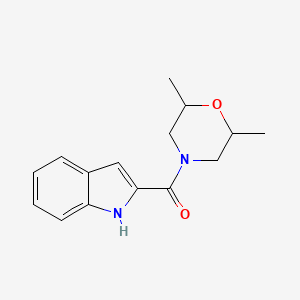
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
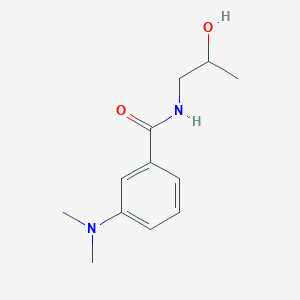
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

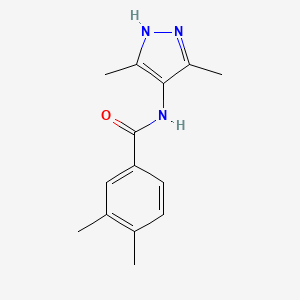


![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)

![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
